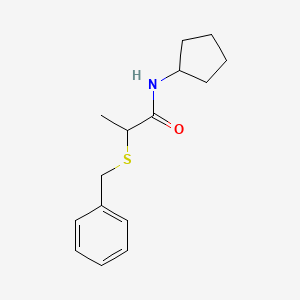

2-(benzylthio)-N-cyclopentylpropanamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-cyclopentylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NOS/c1-12(15(17)16-14-9-5-6-10-14)18-11-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRLDVDDXXBPNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCC1)SCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. Critical Parameters :

- Temperature control (0–5°C during benzylthiol synthesis to prevent oxidation).

- Use of anhydrous solvents (e.g., THF or DMF) to avoid side reactions.

- Stoichiometric ratios (e.g., 1.2:1 molar excess of cyclopentylamine to ensure complete substitution).

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

Characterization requires a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm the presence of the benzylthio group (δ ~3.8–4.2 ppm for SCH₂), cyclopentyl protons (δ ~1.5–2.5 ppm), and amide carbonyl (δ ~165–170 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% for research-grade material) using a C18 column and UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS expected [M+H]⁺ ~308.4 g/mol).

Q. Reaction Optimization :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

- Use catalytic DMAP for amide bond stability during substitutions .

Advanced: How can synthesis yields be optimized for scale-up?

Methodological Answer:

Yield optimization requires addressing:

- Electron Effects : Electron-withdrawing groups (e.g., -NO₂) on intermediates may reduce nucleophilicity, requiring longer reaction times. Conversely, electron-donating groups (e.g., -OCH₃) enhance reactivity .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve benzylthiol formation efficiency .

- Green Chemistry : Replace chloroacetyl chloride with less hazardous acylating agents (e.g., acetic anhydride with catalytic H₂SO₄) .

Q. Case Study :

- A structurally related acetamide showed IC₅₀ = 12 µM against EGFR kinase, suggesting potential for similar activity in this compound .

Advanced: How should researchers resolve contradictions in experimental data?

Methodological Answer:

Contradictions (e.g., inconsistent NMR peaks or bioactivity results) require:

Multi-Technique Validation :

- Cross-validate HPLC purity with GC-MS to rule out impurities .

- Use X-ray crystallography to resolve stereochemical ambiguities .

Statistical Analysis :

- Apply Student’s t-test to assess significance of biological replicates (p < 0.05).

Literature Comparison :

- Compare reaction yields with analogous syntheses (e.g., ’s pyrimidine derivatives) to identify outliers .

Q. Example Workflow :

| Discrepancy | Resolution Method |

|---|---|

| Unexpected bioactivity | Repeat assays with positive/negative controls |

| NMR signal splitting | Re-crystallize compound and re-run NMR in deuterated DMSO |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.